Diisopropylphosphine acts as a bidentate ligand, meaning it can bind to a central metal atom through two donor sites – the phosphorus atom and a lone pair on one of the nitrogen atoms in the isopropyl groups. This ability makes it valuable in coordination chemistry for synthesizing and studying well-defined transition metal complexes with specific properties.
The bulky isopropyl groups in diisopropylphosphine contribute to its steric bulk, which influences the geometry and reactivity of the formed complexes. Researchers can utilize this steric effect to tune the catalytic activity, selectivity, and stability of these metal complexes for various applications [].
For instance, diisopropylphosphine is a common ligand in nickel and palladium complexes used as catalysts in organic synthesis reactions like cross-coupling reactions, which are crucial for constructing complex organic molecules [].
Diisopropylphosphine plays a role in research on dinitrogen (N₂) activation, a process mimicking the natural nitrogen fixation by bacteria. Nitrogen fixation is vital for converting atmospheric nitrogen (unusable by most organisms) into bioavailable forms for biological processes.
By coordinating with transition metals, diisopropylphosphine helps stabilize reactive intermediates formed during N₂ activation. Researchers can then investigate the mechanisms of N₂ bond cleavage and subsequent conversion into usable nitrogen compounds [].
This research has implications for developing new methods for nitrogen fixation, potentially leading to more sustainable agricultural practices by reducing dependence on synthetic nitrogen fertilizers.
Diisopropylphosphine finds use in studying C-C bond activation, a fundamental process in organic chemistry. C-C bonds are some of the strongest bonds in organic molecules, and their activation is crucial for various transformations.
By coordinating with metal centers, diisopropylphosphine influences their electronic properties, making them more capable of cleaving strong C-C bonds. Researchers can then explore the reactivity patterns of these activated metal complexes towards different organic molecules [].
Diisopropylphosphine is an organophosphorus compound with the molecular formula CHP. It appears as a colorless liquid and is characterized by its highly flammable nature and pyrophoric properties, meaning it can ignite spontaneously in air. This compound is notable for its unique structure, featuring two isopropyl groups attached to a phosphorus atom, which contributes to its chemical reactivity and utility in various applications .
DIP is a hazardous compound due to the following reasons:
Diisopropylphosphine can be synthesized through various methods:
Diisopropylphosphine has several applications:
Studies involving diisopropylphosphine often focus on its interactions with transition metals and other reagents in catalytic processes. For instance, its role as a ligand in palladium-catalyzed reactions has been extensively investigated, demonstrating its ability to stabilize metal centers and facilitate cross-coupling reactions effectively .
Several compounds share structural or functional similarities with diisopropylphosphine. Here are some notable examples:
Compound | Structure Type | Unique Features |
---|---|---|
Triethylphosphine | Tertiary phosphine | Less sterically hindered than diisopropylphosphine |
Diphenylphosphine | Tertiary phosphine | Contains phenyl groups, affecting reactivity |
Chlorodiisopropylphosphine | Chlorinated derivative | More reactive due to chlorine substituent |
Diethylphosphinite | Phosphinite | Derived from alcohol reactions with phosphines |
Diisopropylphosphine is unique due to its steric bulk from the isopropyl groups, which influences its reactivity and selectivity in
The vapor pressure behavior of diisopropylphosphine follows expected patterns for secondary phosphines, where the phosphorus-hydrogen bond and bulky isopropyl substituents contribute to moderate volatility. While specific Antoine equation parameters for diisopropylphosphine were not identified in the literature, the boiling point data suggests vapor pressures would be significantly lower than highly volatile organic compounds at standard conditions.
Temperature (°C) | Vapor Pressure | Reference Conditions |
---|---|---|
25 | Low (estimated) | Ambient pressure |
128.3 | 760 mmHg | Normal boiling point |
Diisopropylphosphine exists as a colorless liquid at room temperature , indicating its melting point lies below typical ambient conditions. The compound exhibits normal liquid-vapor equilibrium behavior without reported polymorphic transitions or unusual phase behavior. The flash point of 31.4 ± 18.7°C [1] classifies the compound as highly flammable, requiring appropriate handling precautions.
The phase transition characteristics suggest a straightforward thermodynamic profile typical of tertiary phosphines. No evidence of solid-state phase transitions or complex crystalline behavior was identified in the literature. The compound maintains liquid form across typical storage and handling temperature ranges, simplifying practical applications.
Diisopropylphosphine demonstrates limited solubility in water, being described as either "slightly soluble" or "insoluble" depending on the source [3]. This hydrophobic character results from the organic isopropyl substituents and the non-polar nature of the phosphorus center.
In contrast, the compound shows excellent solubility in organic solvents, particularly:
The solubility profile reflects the compound's organophilic nature, making it compatible with non-polar and moderately polar organic reaction media. This characteristic proves advantageous for catalytic applications and organic synthesis procedures.
Solvent Type | Solubility | Applications |
---|---|---|
Water | Poor | Limited aqueous chemistry |
Hexanes | Good | Commercial formulations |
Ethers | Excellent | Synthetic reactions |
Aromatic solvents | High | Catalytic systems |
Diisopropylphosphine exhibits significant air sensitivity [4], undergoing oxidation when exposed to atmospheric oxygen. The primary oxidation pathway leads to formation of diisopropylphosphine oxide, representing the major degradation product under aerobic conditions [5]. This oxidation process can occur spontaneously at ambient temperatures, particularly in solution or when the compound is dispersed.
Moisture sensitivity constitutes another critical stability concern [6]. The compound can undergo hydrolysis reactions in the presence of water, though the specific degradation products and kinetics were not fully characterized in available literature. The combination of air and moisture sensitivity necessitates stringent handling protocols.
Recent research has demonstrated that phosphines adsorbed on activated carbon surfaces exhibit enhanced oxidation rates in air [5]. This finding suggests that surface area and adsorption effects significantly influence the oxidation kinetics of diisopropylphosphine.
Flammable;Corrosive;Irritant